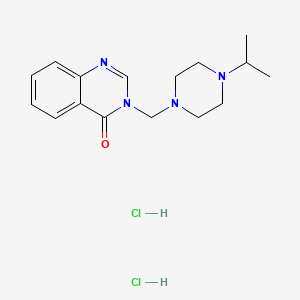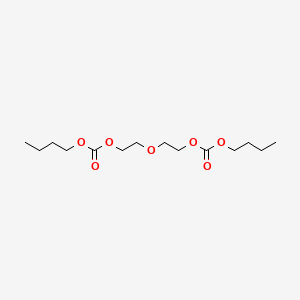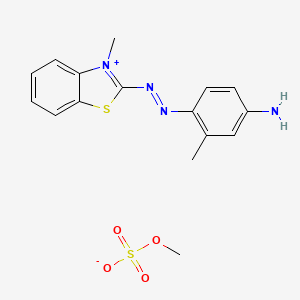
2-((4-Amino-m-tolyl)azo)-3-methylbenzothiazolium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a biological stain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-m-toluidine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo dye. The final product is obtained by methylation using methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to ensure high quality.
化学反応の分析
Types of Reactions
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
作用機序
The mechanism of action of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate involves its ability to absorb light and transfer energy. In biological staining, the compound binds to specific cellular components, allowing them to be visualized under a microscope. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells.
類似化合物との比較
Similar Compounds
- 2-[(4-Amino-phenyl)azo]-3-methylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-ethylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium ethyl sulfate
Uniqueness
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly useful in applications requiring precise colorimetric properties and stability under various conditions.
特性
CAS番号 |
85030-22-4 |
|---|---|
分子式 |
C16H18N4O4S2 |
分子量 |
394.5 g/mol |
IUPAC名 |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C15H14N4S.CH4O4S/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;1-5-6(2,3)4/h3-9,16H,1-2H3;1H3,(H,2,3,4) |
InChIキー |
BCCJIWUWWMNVOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


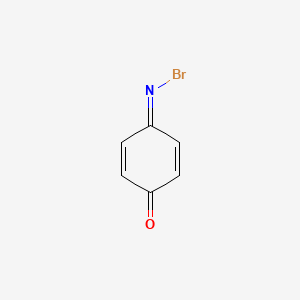
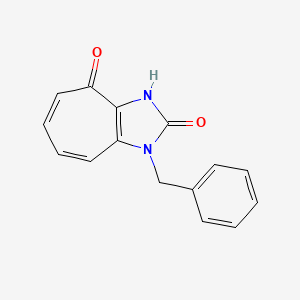
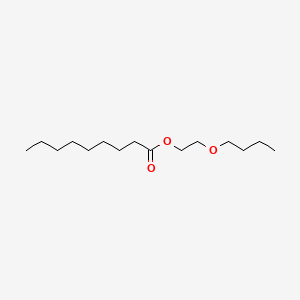
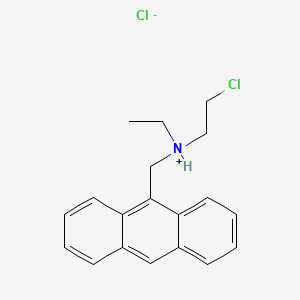
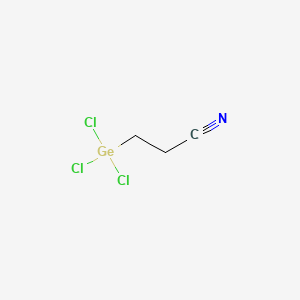
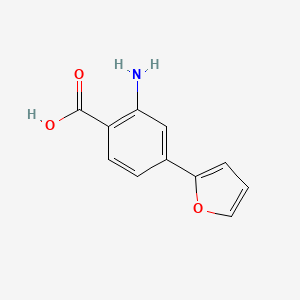
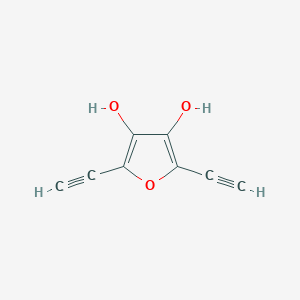
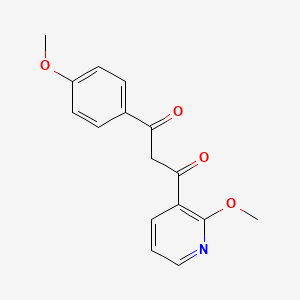
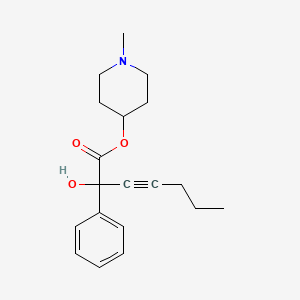
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
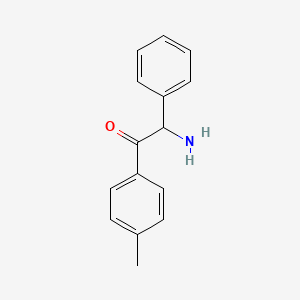
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
